molecular formula C8H13N3 B12574030 (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine CAS No. 197964-77-5

(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine

Cat. No.: B12574030
CAS No.: 197964-77-5
M. Wt: 151.21 g/mol
InChI Key: FXESYRVBOSQTDD-SSDOTTSWSA-N
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Description

(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. This compound is notable for its use as a bidentate ligand in coordination chemistry, where it forms complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine typically involves the reaction of 2-bromopyridine with ®-1,2-diaminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through the ammonolysis of 1,2-dichloropropane with ammonia. This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .

Chemical Reactions Analysis

Types of Reactions

(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted diamines depending on the nucleophile used.

Scientific Research Applications

(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its two amine groups. This coordination can alter the electronic properties of the metal ion, making it more or less reactive in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: A simpler chiral diamine with similar coordination properties.

    Ethylenediamine: Another bidentate ligand commonly used in coordination chemistry.

    1,3-Diaminopropane: A structural isomer with different coordination properties.

Uniqueness

(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalytic applications where strong and selective coordination is required .

Properties

CAS No.

197964-77-5

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-1-N-pyridin-2-ylpropane-1,2-diamine

InChI

InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

FXESYRVBOSQTDD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CNC1=CC=CC=N1)N

Canonical SMILES

CC(CNC1=CC=CC=N1)N

Origin of Product

United States

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